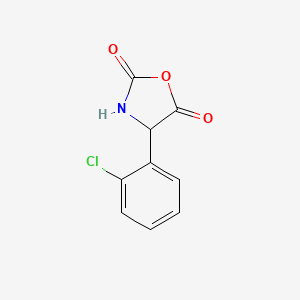

4-(2-Chlorophenyl)oxazolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring with a 2,5-dione substitution and a 2-chlorophenyl group attached to the fourth position. This compound is part of the oxazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2-chlorophenyl isocyanate with glycine or its derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the cyclization process, resulting in the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Various reduced derivatives of the oxazolidine ring

Substitution: Substituted oxazolidine derivatives

Scientific Research Applications

4-(2-Chlorophenyl)oxazolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an anticonvulsant and other therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Oxazolidinones: Compounds with similar structures but different substituents.

Imidazolidinediones: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

4-(2-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activities compared to other oxazolidinediones .

Biological Activity

4-(2-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound belonging to the oxazolidine family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN1O3, with a molecular weight of approximately 225.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its cellular uptake and biological activity.

Research indicates that this compound acts primarily as an inhibitor of bacterial protein synthesis. It achieves this by binding to the ribosomal subunits in bacteria, disrupting the translation process. This mechanism is crucial for its potential application against antibiotic-resistant bacterial strains.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antibacterial Activity : Preliminary studies show that it exhibits significant antibacterial properties against a range of pathogens, including resistant strains.

- Antifungal Activity : Similar compounds within the oxazolidine family have demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of protein synthesis | |

| Antifungal | Potential antifungal properties | |

| Enzyme Inhibition | Binding to active sites |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Properties : A recent study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential.

- Mechanism Elucidation : Another study focused on the compound's interaction with bacterial ribosomes. Using X-ray crystallography, researchers demonstrated that this compound binds specifically to the peptidyl transferase center of the ribosome, inhibiting protein synthesis effectively.

- Toxicological Assessment : Toxicity studies conducted on animal models revealed that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects on organ function or behavior over a three-month observation period .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Chlorophenyl)oxazolidine-2,5-dione | Chlorophenyl group at para position | Enhanced binding affinity |

| 4-Hydroxyoxazolidine-2,5-dione | Hydroxyl group on oxazolidine ring | Distinct reactivity due to hydroxyl group |

| 4-Methylthiazolidine-2,5-dione | Contains sulfur atom | Unique chemical behavior due to sulfur |

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |

InChI Key |

QNRFCTBXSLWGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.